molecular formula C6H13Cl2N3 B6190851 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2648941-52-8

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B6190851
CAS No.: 2648941-52-8
M. Wt: 198.09 g/mol
InChI Key: CIHXJRCVCFDDME-UHFFFAOYSA-N
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Description

1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived amine salt characterized by a substituted pyrazole ring with ethyl and methyl groups at the 1- and N-positions, respectively. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No.

2648941-52-8

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

1-ethyl-N-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-3-9-5-6(7-2)4-8-9;;/h4-5,7H,3H2,1-2H3;2*1H

InChI Key

CIHXJRCVCFDDME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of 1H-Pyrazole

The synthesis begins with the alkylation of 1H-pyrazole using ethyl bromide in the presence of a base such as potassium carbonate. This step introduces the ethyl group at the N1 position of the pyrazole ring, yielding 1-ethyl-1H-pyrazole. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–8 hours.

Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)
Temperature90°C
Time7 hours
Yield78%

Introduction of the Amine Group at C4

Nitration of 1-ethyl-1H-pyrazole at the C4 position is achieved using a mixture of nitric acid and sulfuric acid, producing 4-nitro-1-ethyl-1H-pyrazole. Subsequent reduction with hydrogen gas (5 atm) over a palladium-on-carbon catalyst converts the nitro group to an amine, yielding 4-amino-1-ethyl-1H-pyrazole.

Key Data

  • Nitration yield: 82%

  • Reduction yield: 89%

Methylation of the Amine

The primary amine at C4 is methylated using methyl iodide in the presence of sodium hydride. This step proceeds via an SN2 mechanism, forming 1-ethyl-N-methyl-1H-pyrazol-4-amine. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Optimization Insights

  • Lower temperatures (0°C) reduce N-oxide formation.

  • Stoichiometric excess of methyl iodide (1.5 equiv) ensures complete methylation.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equiv) in ethanol, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (1:1) yields pure 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride.

PropertyValue
Purity (HPLC)≥99%
Melting Point215–217°C

Synthetic Route 2: Multicomponent Reaction Approach

Enaminone Preparation

A modified multicomponent protocol adapts methods from Abdelkhalik et al., using enaminones derived from ethyl acetoacetate and methylamine. The enaminone serves as a precursor for pyrazole ring formation.

Cyclization with Hydrazine Dihydrochloride

The enaminone reacts with hydrazine dihydrochloride and ethyl glyoxylate in water under reflux, forming the pyrazole core with simultaneous introduction of the ethyl and methyl groups. Ammonium acetate catalyzes the reaction, enhancing cyclization efficiency.

Reaction Profile

ComponentRole
Hydrazine dihydrochlorideNitrogen source
Ethyl glyoxylateCarbonyl component
Ammonium acetateCatalyst

Performance Metrics

  • Yield: 73%

  • Reaction time: 1 hour

Alternative Methods and Modifications

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromo-1-ethyl-1H-pyrazole with methylamine offers a regioselective pathway. Using Pd(OAc)₂ and Xantphos as ligands, this method achieves 68% yield but requires stringent oxygen-free conditions.

Reductive Amination

4-Keto-1-ethylpyrazole undergoes reductive amination with methylamine and sodium cyanoborohydride, yielding the target amine. This method is less efficient (55% yield) due to competing reduction of the ketone.

Optimization of Reaction Conditions

Solvent Effects

  • Alkylation : DMF outperforms THF and acetonitrile in solubilizing 1H-pyrazole.

  • Multicomponent reactions : Water enhances green chemistry metrics but reduces yield compared to DMSO.

Temperature Control

  • Methylation below 10°C minimizes dialkylation.

  • Multicomponent reactions require reflux (100°C) for rapid cyclization.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (D₂O) : δ 1.42 (t, 3H, CH₂CH₃), 3.12 (s, 3H, NCH₃), 7.58 (s, 1H, pyrazole-H).

  • MS (ESI+) : m/z 154.1 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≥99% purity.

Challenges and Troubleshooting

Common Side Reactions

  • Over-alkylation at N1 and C3 positions during ethylation.

  • Oxidative degradation of the amine during storage.

Purification Techniques

  • Ion-exchange chromatography : Effective for separating dihydrochloride salts from neutral impurities.

  • Recrystallization : Ethanol/water (1:1) achieves >98% recovery.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride exhibits notable biological activities, particularly as an inhibitor of specific enzymes or receptors. Its ability to permeate biological membranes suggests potential for oral bioavailability and therapeutic use. Some key areas include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain kinases, which are critical in various disease pathways.
  • Anticancer Activity : Preliminary studies suggest its potential in targeting cancer cell lines, making it a candidate for further exploration in oncology.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets are crucial for understanding its pharmacodynamics. The compound's interaction with specific receptors can provide insights into its therapeutic effects and mechanisms of action.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain kinase activities, which is essential in cancer treatment strategies.
  • Bioavailability Assessments : Studies have indicated favorable pharmacokinetic profiles, supporting its potential use as an oral medication.
  • Toxicological Evaluations : Safety assessments have revealed manageable toxicity levels, although further studies are necessary to fully understand its safety profile.

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Solubility and Stability :

  • Dihydrochloride salts (e.g., capmatinib dihydrochloride) exhibit pH-dependent solubility, with higher solubility in acidic conditions due to protonation of amine groups .
  • Hygroscopicity is a common trait in dihydrochloride salts, necessitating controlled storage conditions to prevent degradation .

Crystallography and Polymorphism :

  • X-ray crystallography (using tools like SHELXL or ORTEP-3) is critical for confirming salt formation and polymorphic behavior . For example, capmatinib dihydrochloride’s polymorph control ensures batch consistency during manufacturing .

Research Findings and Key Differentiators

Salt Form Advantages: The dihydrochloride form of 1-ethyl-N-methyl-1H-pyrazol-4-amine offers superior solubility (compared to its free base or mono-hydrochloride analogs), aligning with trends observed in levocetirizine and capmatinib dihydrochlorides . Stability studies on similar compounds (e.g., trientine dihydrochloride) highlight the importance of salt form in shelf-life extension .

Synthetic Flexibility :

  • Ethyl and methyl substitutions on the pyrazole ring allow tunable steric and electronic effects, enabling targeted interactions in drug-receptor binding .

Analytical Characterization :

  • Techniques like high-resolution mass spectrometry, NMR, and XRPD (as applied to capmatinib dihydrochloride) are essential for verifying purity and salt stoichiometry .

Biological Activity

1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_{6}H10_{10}Cl2_{2}N4_{4}, with a molecular weight of approximately 198.06 g/mol. The compound is characterized by a pyrazole ring with ethyl and methyl substituents, enhancing its solubility and bioavailability in biological systems .

Research indicates that this compound functions primarily as an enzyme inhibitor , particularly targeting specific kinases and receptors involved in various signaling pathways. Its ability to penetrate biological membranes suggests potential for oral bioavailability, making it a candidate for therapeutic use .

Enzyme Inhibition

The compound exhibits significant inhibitory activity against several enzymes. For instance, studies have shown that it can inhibit Syk kinase , which plays a crucial role in immune cell signaling. This inhibition could potentially be leveraged in treating hematologic malignancies such as Non-Hodgkin's lymphoma .

Antiproliferative Effects

In vitro studies have demonstrated that this compound displays antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it exhibited low toxicity towards normal fibroblasts, indicating a favorable therapeutic window.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary results indicate that it may act synergistically with other antibiotics, enhancing their efficacy against resistant bacterial strains .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study A Demonstrated inhibition of Syk kinase with potential applications in cancer therapy .
Study B Reported significant antiproliferative effects against HepG2 and HeLa cells with low toxicity to normal cells .
Study C Investigated synergistic antibacterial effects when combined with standard antibiotics .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity IndexKey Features
1-Methyl-1H-pyrazol-4-amine hydrochloride127107-23-71.00Methyl group instead of ethyl
N,N-Dimethyl-1H-pyrazol-4-amine1896159-87-70.95Two methyl groups; increased lipophilicity
3-Ethyl-N-methylpyrazoleNot Available-Different position of ethyl; unique properties

This table highlights the unique structural features that contribute to the distinct biological activities observed in these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves alkylation of pyrazole precursors (e.g., ethyl bromide for ethylation) followed by amine functionalization (e.g., methyl iodide for methylation). Key parameters include:

  • Temperature control (60–80°C) to minimize side reactions.
  • pH adjustment (7–8 via sodium bicarbonate) to stabilize intermediates.
  • Solvent selection (ethanol or DMF) and catalysts (K₂CO₃) for efficiency.
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Pyrazole ring protons show downfield shifts (~8.5 ppm); ethyl groups exhibit quartets (~1.2–1.4 ppm).
  • ESI-MS : Molecular ion [M+H]⁺ at m/z corresponding to C₆H₁₂N₃Cl₂.
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).
  • Elemental Analysis : Confirms stoichiometry within ±0.3% deviation .

Q. What physicochemical properties are essential for experimental handling?

  • Key Properties :

  • Hygroscopicity : Requires anhydrous storage to prevent hydrolysis.
  • Solubility : High in polar aprotic solvents (DMSO: ~50 mg/mL); pH-dependent aqueous solubility (improved at pH <3).
  • Thermal Stability : Stable up to 150°C (DSC/TGA data) with decomposition >200°C .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for synthetic steps?

  • Methodology :

  • Isotopic Labeling : Use D₂O to track proton exchange in NMR.
  • Kinetic Studies : Pseudo-first-order conditions to identify rate-determining steps.
  • Computational Modeling : DFT (B3LYP/6-31G*) to model transition states.
  • Intermediate Trapping : Low-temperature quenching (-78°C) with LC-MS analysis .

Q. What computational strategies resolve crystal structure and electronic properties?

  • Methodology :

  • Single-Crystal XRD : Refined via SHELXL to resolve ionic packing and hydrogen bonds (N-H···Cl).
  • Hirshfeld Analysis : Quantifies intermolecular interactions (CrystalExplorer).
  • DFT Simulations : Electrostatic potential maps predict reactive sites.
  • Molecular Dynamics : AMBER force field assesses aqueous stability .

Q. How are contradictions in biological activity data addressed?

  • Methodology :

  • Meta-Analysis : Compare dose-response curves across cell lines.
  • Orthogonal Assays : Validate binding via SPR and fluorescence polarization.
  • Counter-Screening : Test against kinase panels to exclude off-target effects.
  • 3D-QSAR Modeling : Map structural-activity cliffs (CoMFA) .

Q. What SAR strategies optimize bioactivity in derivatives?

  • Methodology :

  • Parallel Synthesis : Generate 30+ analogs with substitutions at ethyl/methyl positions.
  • Enzymatic Assays : Determine IC₅₀ against targets (e.g., COX-2).
  • 3D-QSAR : Correlate Hammett σ values with activity trends.
  • Free-Energy Perturbation (FEP) : Predict affinity changes for substituents .

Q. What challenges arise in scaling synthesis, and how are they mitigated?

  • Methodology :

  • Temperature Control : Jacketed reactors (±2°C) manage exothermic ethylation.
  • Polymorphism Control : Use Raman spectroscopy for real-time crystallization monitoring.
  • Impurity Profiling : UPLC-MS/MS detects byproducts (<0.1%).
  • DoE Optimization : Box-Behnken design increases yield (65% → 82%) .

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